molecular formula C23H20N4O3 B4287948 N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide

N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide

Cat. No. B4287948
M. Wt: 400.4 g/mol
InChI Key: TTWWOVJDWYTXRR-UHFFFAOYSA-N
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Description

N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide, commonly referred to as DMXAA, is a synthetic compound that has been the subject of extensive scientific research. DMXAA has been shown to have potential anti-cancer properties and has been investigated as a potential treatment for various types of cancer.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA activates a signaling pathway in the immune system that leads to the production of cytokines, which in turn induce tumor necrosis and inhibit tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which play a key role in the immune response to cancer. DMXAA has also been shown to increase the permeability of tumor blood vessels, which may enhance the delivery of chemotherapy drugs to the tumor.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXAA is its potential as a treatment for various types of cancer. It has been shown to be effective in animal models of cancer and has shown promise in early clinical trials. However, there are also limitations to using DMXAA in lab experiments. DMXAA can be difficult to synthesize, and its mechanism of action is not fully understood. Additionally, DMXAA has been shown to have toxic effects in some animal models, which may limit its use in humans.

Future Directions

There are many potential future directions for research on DMXAA. One area of research could focus on improving the synthesis method for DMXAA, which could make it more widely available for research and potential clinical use. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify potential biomarkers that could be used to predict response to treatment. Finally, future research could investigate the potential of combining DMXAA with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects.

Scientific Research Applications

DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models of cancer. DMXAA has been investigated as a potential treatment for various types of cancer, including melanoma, lung cancer, breast cancer, and prostate cancer.

properties

IUPAC Name

N-[4-[5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-5-3-7-20(16(15)2)29-14-21-26-22(27-30-21)17-8-10-19(11-9-17)25-23(28)18-6-4-12-24-13-18/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWWOVJDWYTXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide
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N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide
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N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide
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N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide
Reactant of Route 5
N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)nicotinamide

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